2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Indole-based Inhibitor Design

2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide (CAS 1401573-79-2) is a synthetic small molecule of molecular formula C20H18N4O2 and molecular weight 346.4 g·mol⁻¹. It comprises a 6-benzyloxy-substituted indole core linked via an acetamide bridge to a 2-aminoimidazole moiety, a chemotype associated with histone deacetylase (HDAC) inhibition, 5-HT₆ receptor antagonism, and Janus kinase (JAK) modulation in structurally related series.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
Cat. No. B10992853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CN4
InChIInChI=1S/C20H18N4O2/c25-19(23-20-21-9-10-22-20)13-24-11-8-16-6-7-17(12-18(16)24)26-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,21,22,23,25)
InChIKeyIPNMPDZSGYBQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide (CAS 1401573-79-2): Structural & Procurement Baseline


2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide (CAS 1401573-79-2) is a synthetic small molecule of molecular formula C20H18N4O2 and molecular weight 346.4 g·mol⁻¹ . It comprises a 6-benzyloxy-substituted indole core linked via an acetamide bridge to a 2-aminoimidazole moiety, a chemotype associated with histone deacetylase (HDAC) inhibition, 5-HT₆ receptor antagonism, and Janus kinase (JAK) modulation in structurally related series . The compound belongs to the N-(1H-imidazol-2-yl)acylamide class, which has demonstrated high selectivity for aminergic GPCR targets over off-target receptors due to the weak basicity of the 2-aminoimidazole group [1].

Why Generic Substitution Fails for 2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide


The 6-benzyloxy substitution pattern on the indole ring is a critical determinant of molecular recognition and physicochemical profile that cannot be replicated by the 5-benzyloxy isomer (CAS 1401593-36-9) or other N-(1H-imidazol-2-yl)acetamide analogs. In the 5-HT₆ receptor antagonist series, compounds from the N-(1H-imidazol-2-yl)acylamide chemotype achieved high selectivity (negligible binding to 5-HT₁A, 5-HT₂A, 5-HT₇, and D₂ receptors) through a combination of the weakly basic 2-aminoimidazole head group and the specific geometry of the indole substituent [1]. Altering the benzyloxy position from 6- to 5- changes the vector of the aromatic substituent, which docking studies in related acetamide–indole–imidazole hybrids show directly impacts binding pocket occupancy and selectivity profiles [2]. Furthermore, the 6-benzyloxyindole building block is a well-characterized intermediate with an established melting point range of 116–119 °C, supporting quality-controlled procurement, whereas alternative substitution patterns lack equivalent vendor-documented purity specifications .

Quantitative Differentiation Evidence for 2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide vs. Closest Analogs


Regioisomeric Benzyloxy Position: 6- vs. 5-Substitution as a Determinant of Molecular Topology

The target compound bears the benzyloxy group at the indole 6-position, whereas the closest commercially available analog, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide (CAS 1401593-36-9), carries the identical substituent at the 5-position. In the N-(1H-imidazol-2-yl)acylamide chemotype, the substitution position on the indole ring determines the exit vector of the aromatic group and consequently the shape complementarity within target binding pockets [1]. Molecular docking studies on indolyl-imidazole hybrids demonstrate that regioisomeric substitution can alter predicted binding poses by >2 Å RMSD and change the pattern of hydrogen-bond and π–π interactions with key active-site residues [2]. The 6-benzyloxy configuration places the phenyl ring in a region of the binding site that is sterically permissive for HDAC6 and 5-HT₆R targets based on published co-crystal structures of related acetamide-linked indole-imidazole ligands [3].

Medicinal Chemistry Structure-Activity Relationship Indole-based Inhibitor Design

Amide Linker Conformation: Acetamide Flexibility vs. Propanamide Extension in 6-Benzyloxyindole Series

The target compound employs an acetamide (–CH₂C(O)NH–) linker between the indole N1 and the imidazole 2-amino group. A structurally proximal analog, 3-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide (MW 360.41; C21H20N4O2), incorporates a propanamide (–CH₂CH₂C(O)NH–) linker that adds one additional methylene unit . In the 5-HT₆R antagonist series, the linker length between the N-(1H-imidazol-2-yl) head group and the aromatic core was shown to be critical: compounds with an ethyl or longer spacer lost >10-fold affinity relative to the methylene-linked analogs, consistent with a requirement for a precise distance between the weakly basic imidazole and the hydrophobic indole pocket [1]. The acetamide linker of the target compound matches the optimal spacer length determined in that study, whereas the propanamide analog is expected to exhibit reduced target engagement.

Conformational Analysis Drug Design Linker Optimization

Heterocyclic Head Group: 2-Aminoimidazole vs. Indole, Thiadiazole, or Benzimidazole in Acetamide Series

The target compound incorporates an N-(1H-imidazol-2-yl)acetamide head group. Analogs with alternative heterocyclic termini—such as N-(1H-indol-5-yl)acetamide (CAS 1374520-60-1) or N-(1,3,4-thiadiazol-2-yl)acetamide derivatives—are commercially available . The 2-aminoimidazole group confers uniquely weak basicity (pKa ≈ 7.0–7.5 for the conjugated acid) compared to indole (no basic center), thiadiazole (electron-deficient), or benzimidazole (pKa ≈ 5.5) [1]. This weak basicity was directly linked to the high selectivity of N-(1H-imidazol-2-yl)acylamides for 5-HT₆R over 5-HT₁A, 5-HT₂A, 5-HT₇, and D₂ receptors (negligible binding, Ki > 10,000 nM vs. 5-HT₆R Ki < 100 nM for optimized members of series 10a–z) [1]. By contrast, the 2-(1H-indol-6-yl)acetamide analog lacks this protonatable head group and is predicted to have a different selectivity fingerprint [2].

Pharmacophore Mapping Kinase Inhibition GPCR Selectivity

Predicted Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity as Developability Filters

The target compound has a calculated topological polar surface area (tPSA) of approximately 68–72 Ų and a predicted cLogP of 3.0–3.5 based on fragment-based computation from the indole-benzyloxy-imidazole scaffold . The 5-benzyloxy isomer shares identical MW and formula but exhibits a different dipole moment and electrostatic potential surface due to the altered substituent vector, which affects chromatographic retention and solubility behavior . In the N-(1H-imidazol-2-yl)acylamide series, compounds with cLogP > 4.0 showed increased off-target binding to aminergic receptors, whereas those with cLogP in the 3.0–3.5 range (matching the target compound) maintained the highest selectivity indices [1]. The compound's predicted hydrogen-bond donor count (2 donors: imidazole NH and acetamide NH) and acceptor count (4 acceptors) place it within Lipinski-compliant space, distinguishing it from larger, more lipophilic analogs such as N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide (MW 413.5; cLogP > 4.5) .

ADME Prediction Physicochemical Profiling Drug-likeness

Priority Application Scenarios for 2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide Based on Quantified Differentiation


Selective 5-HT₆ Receptor Antagonist Probe Development Requiring Defined Regioisomeric Identity

Investigators developing 5-HT₆R-targeted chemical probes should prioritize this compound over the 5-benzyloxy isomer because the 6-substitution pattern on the indole ring aligns with the structural topology of known high-affinity, high-selectivity N-(1H-imidazol-2-yl)acylamide antagonists. The compound's 2-aminoimidazole head group confers the requisite weak basicity for selectivity over aminergic off-targets (Ki > 10,000 nM at 5-HT₁A, 5-HT₂A, 5-HT₇, D₂), as demonstrated in series 10a–z [1]. Use of the incorrect regioisomer will alter the exit vector of the benzyloxy group and is predicted to reduce 5-HT₆R affinity by >10-fold based on SAR trends in this chemotype.

HDAC6-Selective Inhibitor Screening with 6-Benzyloxyindole Pharmacophore

The 6-benzyloxyindole scaffold is a recognized pharmacophore in histone deacetylase inhibitor design, with patent literature disclosing substituted indolyl alkyl amino derivatives as HDAC inhibitors [2]. The target compound's acetamide-linked 2-aminoimidazole provides a zinc-chelating or cap-group interaction that is structurally pre-organized for HDAC6 over HDAC1/2/3 isoforms (based on docking poses of indole-imidazole hybrids). This compound is suitable for primary screening against HDAC6 using fluorogenic substrate assays (e.g., ZMAL or Boc-[TFA-Lys]-AMC) with IC₅₀ determination, where analogs with thiadiazole or indole head groups would exhibit weaker zinc coordination and reduced potency.

Kinase Selectivity Profiling Using the N-(1H-Imidazol-2-yl)acetamide Chemotype

The N-(1H-imidazol-2-yl)acetamide motif has demonstrated JAK3 inhibitory activity in structurally related compounds such as N-(1H-imidazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide . The target compound's 6-benzyloxy substituent introduces a distinct steric and electronic profile compared to the 3-substituted indole analog, making it suitable for kinome-wide selectivity profiling to differentiate kinase inhibition fingerprints between regioisomeric indole substitution patterns. Procurement of the defined 6-benzyloxy isomer is essential for reproducible kinase panel screening results.

Physicochemical Baseline for CNS-Penetrant Compound Library Design

With a predicted cLogP of 3.0–3.5, tPSA of 68–72 Ų, MW of 346.4, and zero Lipinski violations, this compound occupies favorable CNS MPO desirability space . It is recommended as a physicochemical benchmark for CNS-focused library enumeration where the benzyloxy-indole-imidazole scaffold is being diversified. Analogs with propanamide linkers, bis-indole head groups, or extended anilide substituents exceed the optimal cLogP range (>4.0) and are associated with increased promiscuity and reduced CNS permeability, making them inferior starting points for CNS probe development.

Quote Request

Request a Quote for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.